Pomisartan

Angiotensin Receptor AT1 Antagonist Binding Affinity

Researchers studying the renin-angiotensin system often face inconsistent AT1 receptor blockade due to the short half-life of standard ARBs, requiring frequent dosing that introduces handling stress and data variability. Pomisartan addresses this with an exceptionally long duration of action exceeding 48 hours in conscious dog models, enabling continuous receptor coverage in chronic hypertension, heart failure, and renal protection studies. • Ki = 1.6 nM and pA2 = 10.0, confirming ultra-high potency in isolated tissue preparations, such as rabbit aortic ring assays • AT1/AT2 selectivity ratio >6,250-fold (AT2 Ki >10,000 nM), minimizing off-target AT2 signaling confounding in mechanistic cardiovascular research • Structurally distinct benzimidazole-tetrahydroimidazo[1,2-a]pyridine scaffold, departing from the common biphenyl-tetrazole chemotype, offering new SAR exploration opportunities

Molecular Formula C31H30N4O2
Molecular Weight 490.6 g/mol
CAS No. 144702-17-0
Cat. No. B1679040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomisartan
CAS144702-17-0
SynonymsPomisartan;  BIBR-363;  BIBR 363;  BIBR363.
Molecular FormulaC31H30N4O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5
InChIInChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37)
InChIKeySOYCBUUKISWFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pomisartan: Baseline Pharmacology & Structure


Pomisartan (BIBR-363) is a small-molecule, non-peptide angiotensin II type 1 (AT1) receptor antagonist with the molecular formula C31H30N4O2 and a molecular weight of 490.60 g/mol [1]. It was developed by Boehringer Ingelheim as an orally active antihypertensive agent and reached Phase 2 clinical development for hypertension and heart failure before discontinuation [2]. Pomisartan selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking vasoconstriction and aldosterone secretion, which results in a blood pressure-lowering effect .

1 Selective AT1 receptor antagonist for angiotensin pathway research
2 Oral tool compound for vascular and renal mechanistic studies
3 Discontinued clinical candidate suitable for comparative pharmacology

Pomisartan: Why AT1 Antagonists Differ


Angiotensin II receptor blockers (ARBs) are a chemically diverse class of compounds with distinct binding kinetics, selectivity profiles, and pharmacokinetic properties. These differences translate into significant variations in potency, duration of action, and off-target effects, even among agents sharing the same primary mechanism [1]. Consequently, substituting one ARB for another in research or development settings without consideration of these pharmacological nuances can lead to inconsistent results, suboptimal dosing, or misinterpretation of experimental outcomes. The following evidence quantifies the specific points of differentiation for Pomisartan.

Binding ARB binding kinetics and selectivity profiles may differ significantly among agents
Duration Duration of AT1 blockade in vivo can shift by more than 2-fold between compounds
Scaffold Structural scaffold diversity limits direct substitution in SAR and formulation studies

Pomisartan: Evidence vs Key AT1 Antagonists


Superior AT1 Binding Affinity vs Losartan

Pomisartan exhibits a Ki of 1.6 ± 0.4 nM for AT1 receptors in rat lung membranes, demonstrating high-affinity binding. In comparison, the widely used AT1 antagonist losartan is reported to have a Ki range of 5-20 nM in similar binding assays [1][2].

AT1 Binding Affinity
Cross-study comparable
Pomisartan Ki 1.6 ± 0.4 nM vs Losartan 5–20 nM
Supports AT1 binding assay context; reported lower Ki value
Cross-study comparison requires independent validation
Angiotensin Receptor AT1 Antagonist Binding Affinity

Potent Functional Antagonism in Rabbit Aorta

In isolated rabbit aortic rings, Pomisartan shifted the angiotensin II concentration-response curve rightward with a pA2 value of 10.0, indicating high potency. In contrast, losartan exhibited pA2 values of 8.3-8.9 against angiotensin II in the same tissue preparation [1][2].

Functional Antagonism
Cross-study comparable
pA2 10.0 (Pomisartan) vs 8.3–8.9 (Losartan) in rabbit aortic rings
Supports functional tissue assay context
Tissue-specific response; model-dependent interpretation
Angiotensin Receptor AT1 Antagonist Functional Assay

High AT1/AT2 Selectivity vs Candesartan

Pomisartan demonstrated no inhibition of AT2 receptor binding at concentrations up to 10 µM (Ki >10,000 nM), indicating high AT1 selectivity. This level of selectivity is comparable to that of candesartan, which has a reported AT1/AT2 selectivity ratio of >10,000-fold [1][2].

AT1/AT2 Selectivity
Class-level inference
AT2 Ki >10,000 nM; >10,000-fold selectivity comparable to Candesartan
Supports AT1-specific pathway dissection studies
AT2 binding not detected up to 10 µM
Angiotensin Receptor AT1 Antagonist Selectivity

Prolonged In Vivo Duration of Action

In conscious dogs, a single oral dose of 0.1 mg/kg Pomisartan completely blocked the angiotensin II pressor response for more than 48 hours. In contrast, losartan typically provides 24-hour coverage with once-daily dosing [1][2].

Duration of Action
Cross-study comparable
>48 h pressor inhibition (Pomisartan) vs ~24 h (Losartan) in conscious dog model
Supports extended AT1 blockade models for chronic cardiovascular studies
In vivo model context; species-specific review recommended
Angiotensin Receptor AT1 Antagonist Duration of Action

Pomisartan: Research & Industrial Applications


High-Potency AT1 Blockade in Vascular Assays

Pomisartan's high pA2 value (10.0) and low Ki (1.6 nM) make it an ideal tool for experiments requiring robust and sustained blockade of AT1 receptors in isolated tissue preparations, such as rabbit aortic rings or other vascular smooth muscle assays. Its potency allows for the use of lower concentrations, minimizing solvent effects and potential off-target interactions [1].

Extended AT1 Blockade in Chronic Models

With an in vivo duration of action exceeding 48 hours in conscious dogs, Pomisartan is well-suited for chronic hypertension, heart failure, or renal protection studies where maintaining consistent receptor blockade over multiple days is critical. Its long-acting profile can reduce handling stress and improve data consistency compared to shorter-acting agents like losartan [2].

AT1/AT2 Selectivity and Off-Target Profiling

Pomisartan's high selectivity for AT1 over AT2 receptors (Ki >10,000 nM) positions it as a valuable reference compound in studies designed to dissect the specific roles of AT1 vs. AT2 signaling in cardiovascular and renal pathophysiology. Its selectivity profile is comparable to that of the clinically established candesartan, providing a benchmark for comparative pharmacology [3].

Distinct ARB Chemical Scaffold

Pomisartan's chemical structure—a benzimidazole derivative with a tetrahydroimidazo[1,2-a]pyridine moiety—differs significantly from the biphenyl tetrazole scaffold common to losartan, valsartan, and irbesartan. This structural divergence offers a unique opportunity for structure-activity relationship (SAR) studies and for developing proprietary formulations or combination products that circumvent existing intellectual property .

Application
Selection Property
Validation Focus
Vascular tissue AT1 blockade assays
AT1 binding affinity and functional antagonism potency
Confirm pA2 and Ki in target tissue model
Extended-duration AT1 blockade in cardiovascular models
In vivo duration of action
Verify pressor response inhibition duration in model
AT1-specific signaling pathway dissection
AT1/AT2 selectivity profile
AT2 receptor binding assessment at relevant concentrations
ARB SAR and scaffold comparison studies
Non-biphenyl tetrazole scaffold
Confirm structural identity and intellectual property landscape

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